(S)-2-(Methylamino)-3-(4-nitrophenyl)propanoic acid
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Description
(S)-2-(Methylamino)-3-(4-nitrophenyl)propanoic acid, also known as (S)-MNPA, is a chemical compound that belongs to the family of phenylpropanoids. It is a chiral molecule that has two enantiomers, (R)-MNPA and (S)-MNPA. In recent years, (S)-MNPA has gained significant attention due to its potential applications in scientific research.
Scientific Research Applications
Degradation and Environmental Impact
Degradation by Advanced Oxidation Processes (AOPs)
AOPs have been used to treat acetaminophen (ACT) in aqueous mediums, leading to different kinetics, mechanisms, and by-products. These studies provide insights into the degradation pathways and potential environmental impacts of similar compounds, including (S)-2-(Methylamino)-3-(4-nitrophenyl)propanoic acid. The research highlights the importance of managing the by-products due to their potential ecosystem threats (Qutob et al., 2022).
Environmental Contamination and Remediation
Studies on the atmospheric occurrence of nitrophenols, which share structural similarities with the compound of interest, have reviewed the sources, analytical techniques, and environmental impacts. This research is crucial for understanding the environmental fate and potential remediation strategies for similar compounds (Harrison et al., 2005).
Reducing Toxic Substances in Food
- Lactic Acid Bacteria (LAB) in Food Safety: LAB have been found effective in reducing toxic substances in food, such as N-nitrosamines and heterocyclic amines, through various mechanisms including adsorption, degradation, and influencing precursor substances. This research suggests potential applications of LAB in improving food safety and reducing health risks associated with foodborne toxic substances (Shao et al., 2021).
properties
IUPAC Name |
(2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKMYHBKZMBFDY-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Methylamino)-3-(4-nitrophenyl)propanoic acid |
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